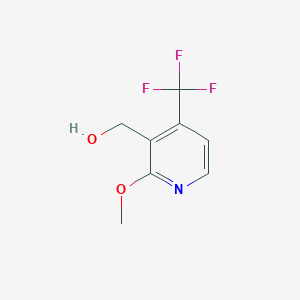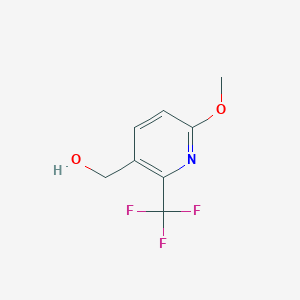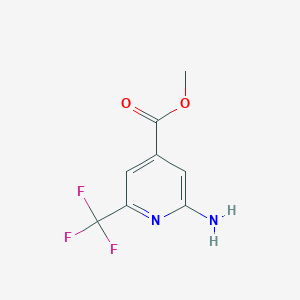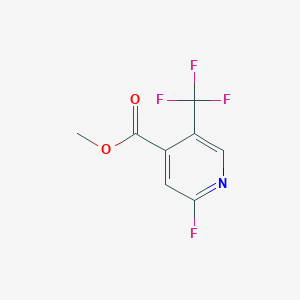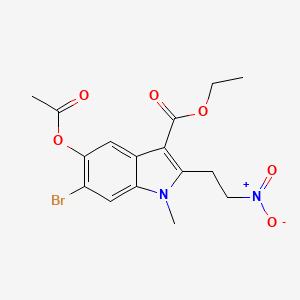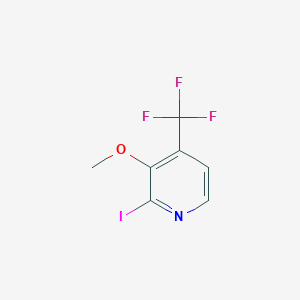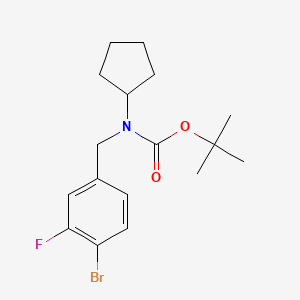
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate
Vue d'ensemble
Description
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is a versatile chemical compound with exciting applications in scientific research. Its unique structure allows for diverse experimentation, making it invaluable for studying various processes and reactions. The compound has a molecular weight of 372.27 .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is C17H23BrFNO2 . The InChI code for the compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.27 . It is a solid at room temperature . The storage temperature for the compound is between 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its benzylic position, which can undergo nucleophilic substitution reactions, allows for the introduction of different functional groups that are pivotal in the development of pharmaceuticals .
Material Science Research
In material science, the tert-butyl group of this compound provides steric hindrance, which is beneficial in creating polymers with unique properties. The bulky nature of the tert-butyl group can influence the physical properties of polymers, such as their melting points and solubility .
Chemical Synthesis
The bromo and fluoro substituents on the benzene ring make it a versatile reagent in chemical synthesis. It can be used in palladium-catalyzed cross-coupling reactions to create complex organic compounds .
Development of Fluorinated Compounds
The presence of a fluorine atom makes it an important reagent in the development of fluorinated compounds, which are increasingly used in medicinal chemistry due to their ability to enhance the bioavailability and metabolic stability of pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography to help identify and quantify similar compounds within a mixture .
Agricultural Chemistry
The bromine atom in the compound’s structure can be utilized in the synthesis of agrochemicals. Brominated compounds are often used as intermediates in the production of herbicides and pesticides .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It is known that similar compounds undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that similar compounds can influence various processes and reactions.
Result of Action
It is known that similar compounds have potential applications as anti-hiv agents .
Action Environment
It is known that similar compounds can be used in diverse experimentation environments.
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHKVUOPSTCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



